molecular formula C22H34N2O3 B1217400 Hexanamide, N-(3-(2-(2-(2-hydroxy-6-methylphenyl)-2-oxoethyl)-1-pyrrolidinyl)propyl)- CAS No. 87201-37-4

Hexanamide, N-(3-(2-(2-(2-hydroxy-6-methylphenyl)-2-oxoethyl)-1-pyrrolidinyl)propyl)-

Cat. No. B1217400
CAS RN: 87201-37-4
M. Wt: 374.5 g/mol
InChI Key: LZFMYZNYVOKFEE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of peripentadenine typically involves the reduction of 0-methylperipentadenine using sodium borohydride in methanol and water . The reaction is carried out by adding sodium borohydride in small portions over a period of six hours.

Industrial Production Methods

While specific industrial production methods for peripentadenine are not well-documented, the general approach would involve optimizing the laboratory synthesis process for large-scale production. This would include scaling up the reaction, ensuring consistent quality, and implementing cost-effective measures.

Chemical Reactions Analysis

Types of Reactions

Peripentadenine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Sodium borohydride in methanol and water.

    Oxidation and Substitution: Specific reagents and conditions would depend on the desired transformation and the functional groups present in the molecule.

Major Products Formed

The primary product of interest is peripentadenine itself, formed through the reduction of 0-methylperipentadenine .

Scientific Research Applications

    Chemistry: As a unique pyrrolidine alkaloid, it can be used in the study of alkaloid chemistry and the development of new synthetic methodologies.

    Biology: Its biological activity can be explored for potential therapeutic applications.

    Medicine: Investigating its pharmacological properties could lead to the development of new drugs.

    Industry: Potential applications in the development of new materials or as a precursor for other valuable compounds.

Mechanism of Action

The specific mechanism of action of peripentadenine is not well-documented. as an alkaloid, it is likely to interact with various molecular targets and pathways, potentially affecting neurotransmitter systems or other biological processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Peripentadenine is unique due to its specific structure and the potential biological activities associated with it. Its isolation from Peripentadenia mearsii adds to its distinctiveness compared to other alkaloids.

properties

CAS RN

87201-37-4

Molecular Formula

C22H34N2O3

Molecular Weight

374.5 g/mol

IUPAC Name

N-[3-[2-[2-(2-hydroxy-6-methylphenyl)-2-oxoethyl]pyrrolidin-1-yl]propyl]hexanamide

InChI

InChI=1S/C22H34N2O3/c1-3-4-5-12-21(27)23-13-8-15-24-14-7-10-18(24)16-20(26)22-17(2)9-6-11-19(22)25/h6,9,11,18,25H,3-5,7-8,10,12-16H2,1-2H3,(H,23,27)

InChI Key

LZFMYZNYVOKFEE-UHFFFAOYSA-N

SMILES

CCCCCC(=O)NCCCN1CCCC1CC(=O)C2=C(C=CC=C2O)C

Canonical SMILES

CCCCCC(=O)NCCCN1CCCC1CC(=O)C2=C(C=CC=C2O)C

synonyms

peripentadenine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Hexanamide, N-(3-(2-(2-(2-hydroxy-6-methylphenyl)-2-oxoethyl)-1-pyrrolidinyl)propyl)-
Reactant of Route 2
Reactant of Route 2
Hexanamide, N-(3-(2-(2-(2-hydroxy-6-methylphenyl)-2-oxoethyl)-1-pyrrolidinyl)propyl)-
Reactant of Route 3
Hexanamide, N-(3-(2-(2-(2-hydroxy-6-methylphenyl)-2-oxoethyl)-1-pyrrolidinyl)propyl)-
Reactant of Route 4
Hexanamide, N-(3-(2-(2-(2-hydroxy-6-methylphenyl)-2-oxoethyl)-1-pyrrolidinyl)propyl)-
Reactant of Route 5
Reactant of Route 5
Hexanamide, N-(3-(2-(2-(2-hydroxy-6-methylphenyl)-2-oxoethyl)-1-pyrrolidinyl)propyl)-
Reactant of Route 6
Hexanamide, N-(3-(2-(2-(2-hydroxy-6-methylphenyl)-2-oxoethyl)-1-pyrrolidinyl)propyl)-

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